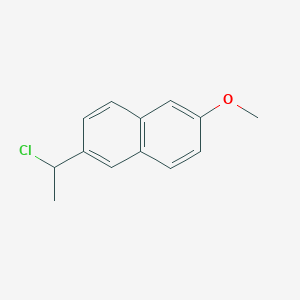

2-(1-Chloroethyl)-6-methoxynaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLLBGNKMYNCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539329 | |

| Record name | 2-(1-Chloroethyl)-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72775-41-8 | |

| Record name | 2-(1-Chloroethyl)-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-chloroethyl)-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways to 2 1 Chloroethyl 6 Methoxynaphthalene

Conventional Synthesis Routes

Conventional approaches to 2-(1-chloroethyl)-6-methoxynaphthalene predominantly rely on well-established organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. These routes often begin with more readily available naphthalene (B1677914) precursors.

Friedel-Crafts Acylation Approaches and Subsequent Halogenation Transformations

A cornerstone of conventional synthesis is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to produce the key intermediate, 2-acetyl-6-methoxynaphthalene (B28280). This reaction introduces the acetyl group at the desired position on the naphthalene ring system. The choice of solvent and catalyst is critical in directing the regioselectivity of this acylation. For instance, the use of nitrobenzene (B124822) as a solvent tends to favor the formation of the 6-substituted product over the 1-substituted isomer. orgsyn.org

The subsequent transformation of the acetyl group in 2-acetyl-6-methoxynaphthalene into a 1-chloroethyl group is a critical step. While direct halogenation of the acetyl group is challenging, a common and effective strategy involves a two-step sequence:

Reduction of the Ketone: The acetyl group is first reduced to a secondary alcohol, yielding 2-(1-hydroxyethyl)-6-methoxynaphthalene. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org

Chlorination of the Alcohol: The resulting alcohol is then converted to the corresponding chloride. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride. alfa-chemistry.comorganic-chemistry.org This reaction is known for its mild conditions and typically proceeds with an inversion of stereochemistry at the reacting carbon center. organic-chemistry.org Another common method for this chlorination is the use of thionyl chloride. google.com

Table 1: Key Transformations in the Conventional Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Key Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl chloride, Aluminum chloride in Nitrobenzene | 2-Acetyl-6-methoxynaphthalene |

| 2 | Reduction | 2-Acetyl-6-methoxynaphthalene, Sodium borohydride in a suitable solvent | 2-(1-Hydroxyethyl)-6-methoxynaphthalene |

| 3 | Chlorination | 2-(1-Hydroxyethyl)-6-methoxynaphthalene, Triphenylphosphine, Carbon tetrachloride (Appel Reaction) or Thionyl chloride | This compound |

Multi-step Reaction Sequences Involving Naphthalene Precursors

The synthesis of the immediate precursor, 2-methoxynaphthalene, often begins with more fundamental naphthalene derivatives. A common starting material is 2-naphthol (B1666908), which can be synthesized from naphthalene through various industrial processes. The conversion of 2-naphthol to 2-methoxynaphthalene is a straightforward Williamson ether synthesis, typically involving the reaction of 2-naphthol with a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

This multi-step approach, starting from naphthalene, provides a complete pathway to this compound, with each step being a well-documented and high-yielding transformation under optimized conditions.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more environmentally benign and efficient synthetic methods. While specific applications of these modern strategies to the synthesis of this compound are not extensively documented, the principles of electrochemical synthesis and the use of ionic liquids as reaction media are highly relevant to the key transformations involved.

Electrochemical Synthesis Protocols

Electrochemical methods offer a green alternative to traditional chemical redox reactions, as they utilize electricity as a "reagent," thereby minimizing waste. The reduction of acetophenone (B1666503) derivatives, a reaction analogous to the reduction of 2-acetyl-6-methoxynaphthalene, has been studied electrochemically. rsc.org Such protocols could potentially be adapted for the clean reduction of the acetylnaphthalene intermediate. Furthermore, electrochemical methods have been explored for the synthesis of α-chloroaryl acetic acids from α,α-dichloroarylmethane derivatives, indicating the potential for electrochemical approaches in the formation of carbon-chlorine bonds. mdpi.com While direct electrochemical synthesis of this compound has not been reported, the foundational reactions suggest that this is a promising area for future research.

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that can be used as solvents for a wide range of chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.net The use of ionic liquids in Friedel-Crafts reactions, including the acylation of aromatic compounds, has been demonstrated. researchgate.netelectrochem.org These reactions can benefit from the unique solvating properties of ionic liquids, which can enhance reaction rates and selectivities. Halide-based ionic liquids have also been shown to act as reagents for the conversion of alcohols to alkyl halides, a key step in the conventional synthesis of the target compound. electrochem.org Although a specific procedure for the synthesis of this compound in an ionic liquid has not been detailed in the literature, the versatility of ILs in relevant transformations suggests their potential to render the synthesis more sustainable.

Control of Stereochemistry in Synthesis

The 1-chloroethyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The control of this stereochemistry is a critical aspect of its synthesis, particularly if one enantiomer exhibits desired properties. A viable strategy to achieve stereocontrol involves the asymmetric reduction of the precursor, 2-acetyl-6-methoxynaphthalene, to a single enantiomer of 2-(1-hydroxyethyl)-6-methoxynaphthalene.

This asymmetric reduction can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. The enzymatic reduction of acetophenone derivatives has been shown to proceed with high enantioselectivity, and similar biocatalytic methods could be applied to 2-acetyl-6-methoxynaphthalene. rsc.org Asymmetric hydrogenation using chiral metal catalysts is another powerful tool for producing enantiomerically enriched alcohols. scispace.comrsc.org

Once the chiral alcohol is obtained, its conversion to the corresponding chloride can be achieved with stereochemical control. The Appel reaction, for instance, is known to proceed via an SN2 mechanism, which results in an inversion of the stereocenter's configuration. alfa-chemistry.comorganic-chemistry.org Therefore, by starting with an (R)-alcohol, the (S)-chloride can be selectively synthesized, and vice versa. This two-step sequence of asymmetric reduction followed by stereospecific chlorination provides a robust pathway for the synthesis of enantiomerically pure this compound.

Table 2: Plausible Stereoselective Synthesis Route

| Step | Reaction | Key Feature | Expected Stereochemical Outcome |

| 1 | Asymmetric Reduction of 2-Acetyl-6-methoxynaphthalene | Use of a chiral catalyst or enzyme | Formation of a single enantiomer of 2-(1-Hydroxyethyl)-6-methoxynaphthalene (e.g., (R)-enantiomer) |

| 2 | Stereospecific Chlorination (e.g., Appel Reaction) | SN2 reaction mechanism | Inversion of configuration to yield the opposite enantiomer of this compound (e.g., (S)-enantiomer) |

Enantioselective Synthetic Approaches

The primary strategy for the enantioselective synthesis of this compound involves a two-step sequence: the asymmetric reduction of a prochiral ketone followed by a stereospecific chlorination of the resulting chiral alcohol.

The logical precursor for this synthesis is 2-acetyl-6-methoxynaphthalene, which can be synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. orientjchem.orggoogle.comresearchgate.net This ketone is then subjected to an enantioselective reduction to yield optically active 1-(6-methoxy-2-naphthyl)ethanol (B28278). One of the most effective and widely used methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgrug.nl

The CBS reduction utilizes a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent to convert prochiral ketones to chiral secondary alcohols with high levels of enantioselectivity. organic-chemistry.orgyork.ac.uk The predictability of the stereochemical outcome is a significant advantage of this method; the absolute configuration of the resulting alcohol is dependent on which enantiomer of the CBS catalyst is used. nih.gov For instance, the (S)-CBS catalyst typically affords the (R)-alcohol, while the (R)-catalyst yields the (S)-alcohol.

The generalized reaction scheme is as follows:

Asymmetric Reduction: 2-acetyl-6-methoxynaphthalene is reduced using borane in the presence of a catalytic amount of an enantiomerically pure oxazaborolidine (CBS catalyst).

Stereospecific Chlorination: The resulting enantiomerically enriched 1-(6-methoxy-2-naphthyl)ethanol is then converted to the target compound, this compound. This step must proceed with a predictable stereochemical outcome (either retention or inversion of configuration) to preserve the enantiomeric purity achieved in the first step.

A highly chemoselective method for the chlorination of benzylic alcohols, such as 1-(6-methoxy-2-naphthyl)ethanol, involves the use of cyanuric chloride and dimethylformamide (DMF). doi.org This method is known to proceed with inversion of configuration. doi.org Therefore, to obtain (S)-2-(1-chloroethyl)-6-methoxynaphthalene, one would start with the (R)-1-(6-methoxy-2-naphthyl)ethanol.

Below is a data table summarizing the expected outcomes for this enantioselective approach.

| Step | Reactant | Key Reagents | Product | Typical Enantiomeric Excess (ee) | Stereochemical Outcome |

|---|---|---|---|---|---|

| 1. Asymmetric Reduction | 2-Acetyl-6-methoxynaphthalene | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | (S)-1-(6-Methoxy-2-naphthyl)ethanol | >95% | Enantioselective |

| 2. Stereospecific Chlorination | (S)-1-(6-Methoxy-2-naphthyl)ethanol | Cyanuric Chloride, DMF | (R)-2-(1-Chloroethyl)-6-methoxynaphthalene | Maintained | Inversion of Configuration |

| 1. Asymmetric Reduction | 2-Acetyl-6-methoxynaphthalene | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | (R)-1-(6-Methoxy-2-naphthyl)ethanol | >95% | Enantioselective |

| 2. Stereospecific Chlorination | (R)-1-(6-Methoxy-2-naphthyl)ethanol | Cyanuric Chloride, DMF | (S)-2-(1-Chloroethyl)-6-methoxynaphthalene | Maintained | Inversion of Configuration |

Diastereoselective Synthesis Considerations

Diastereoselective synthesis becomes a relevant consideration when a molecule already possessing a chiral center undergoes a reaction that creates a new stereocenter. In the context of the synthesis of this compound from achiral precursors like 2-methoxynaphthalene, diastereoselectivity is not a primary concern for the formation of the single stereocenter in the target molecule.

However, diastereoselective considerations would become paramount in any subsequent reaction of enantiomerically pure this compound with another chiral molecule. In such a scenario, the existing stereocenter in this compound would influence the formation of a new stereocenter, leading to the potential formation of diastereomers. The facial selectivity of the approach of the chiral reagent to the reactive center of this compound would determine the ratio of the resulting diastereomeric products. This is often governed by steric and electronic interactions between the two chiral entities, as described by models such as Cram's rule or the Felkin-Anh model for nucleophilic additions to chiral carbonyls, which can be adapted to other reaction types.

For the synthesis of this compound itself, the focus remains firmly on enantioselectivity to control the absolute configuration of the single chiral center.

Chemical Reactivity and Mechanistic Studies of 2 1 Chloroethyl 6 Methoxynaphthalene

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group at the 2-position of the 6-methoxynaphthalene core is a primary site for chemical reactivity, particularly through nucleophilic substitution reactions. The chlorine atom, being an effective leaving group, facilitates the introduction of various nucleophiles, enabling the synthesis of a wide range of derivatives.

The nature of the halogen atom in the 2-(1-haloethyl)-6-methoxynaphthalene series significantly influences the rate and efficiency of nucleophilic substitution reactions. This is primarily due to the differing leaving-group abilities of the halide ions, which generally follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.

The bromo-analog, 2-(1-bromoethyl)-6-methoxynaphthalene, serves as a highly reactive intermediate. The bromide ion is an excellent leaving group, making the bromoethyl group a reactive site for nucleophilic attack. Consequently, this compound is often used for introducing functionalities like the fluorine-18 (B77423) isotope for PET imaging agents.

In comparison, 2-(1-chloroethyl)-6-methoxynaphthalene exhibits reduced reactivity. Chlorine's lower leaving-group ability compared to bromine results in slower nucleophilic substitution reactions. Despite this, the chloro-derivative is frequently utilized in synthetic processes, such as the electrocarboxylation to produce naproxen (B1676952), where its stability and the lower cost of chlorine can be advantageous.

The fluoro-analog, 2-(1-fluoroethyl)-6-methoxynaphthalene, is the least reactive of the series in nucleophilic substitutions. The fluoride (B91410) ion is a poor leaving group, making direct displacement challenging under standard conditions. Its synthesis is typically achieved via specialized methods, such as a radical-polar crossover fluorination of the bromo-derivative.

Table 1: Comparative Reactivity of 2-(1-Haloethyl)-6-methoxynaphthalene Analogs

| Compound | Halogen | Leaving Group Ability | Relative Reactivity in Nucleophilic Substitution | Primary Applications |

|---|---|---|---|---|

| 2-(1-Bromoethyl)-6-methoxynaphthalene | Bromine | High | Fastest | Intermediate for radiochemistry (e.g., [18F] PET agents) |

| This compound | Chlorine | Moderate | Slower than bromo-analog | Intermediate for electrocarboxylation to synthesize naproxen |

Electrochemical Reaction Mechanisms

Electrochemical methods offer a powerful alternative to traditional chemical synthesis, often providing higher efficiency and sustainability. The electrochemical behavior of this compound has been a subject of study, particularly concerning its reductive carboxylation to form naproxen.

The electrochemical reduction of this compound is initiated by electron transfer from the cathode to the molecule. This process can involve one or two-electron transfer steps (an EE mechanism), which are fundamental to understanding the subsequent chemical transformations. um.es The initial electron transfer typically leads to the cleavage of the carbon-chlorine bond, generating a radical or an anionic intermediate. The study of these processes often employs techniques like cyclic voltammetry to determine reduction potentials and understand the kinetics of the electron transfer. um.es The unique structure of the chloroethyl and methoxynaphthalene components may also impart specific photochemical properties relevant to electron transfer studies. pubcompare.ai

Electrochemical carboxylation represents a key transformation of this compound, allowing for the direct synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen). The generally accepted mechanism for this type of reaction involves the electrochemically generated carbanion or radical intermediate reacting with carbon dioxide. researchgate.net

The process can be summarized in the following steps:

Reductive Cleavage: The this compound molecule is reduced at the cathode, leading to the cleavage of the C-Cl bond and the formation of a carbanionic intermediate. researchgate.net

Nucleophilic Attack: This highly reactive carbanion acts as a nucleophile and attacks a molecule of carbon dioxide (CO₂), which is bubbled through the electrolyte solution. researchgate.net

C-C Bond Formation: This attack results in the formation of a new carbon-carbon bond, yielding a carboxylate intermediate. researchgate.net

Protonation: A subsequent protonation step, often upon workup, yields the final carboxylic acid product. chemistryviews.org

This method has been shown to be highly efficient, achieving yields as high as 89% for the synthesis of naproxen when conducted in specific ionic liquid media.

The outcome and efficiency of the electrochemical carboxylation are highly dependent on the experimental conditions, including the choice of electrode material and the electrolyte system.

Electrode Materials: Graphite felt (GF) is a commonly used electrode material for the carboxylation of arenes due to its high surface area and good conductivity. chemistryviews.org The material of the cathode is crucial as it is the site of the initial electron transfer to the substrate.

Electrolyte Systems: The electrolyte plays a multiple role: it ensures the conductivity of the solution, can influence the stability of intermediates, and affects the potential at the electrode-solution interface. researchgate.net The use of ionic liquids, such as 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄), has been shown to be particularly effective, leading to high yields in the carboxylation of this compound. pubcompare.ai Other systems may use salts like tetraethylammonium (B1195904) iodide (Et₄NI) in solvents such as anhydrous N,N-dimethylformamide (DMF). pubcompare.aichemistryviews.org The choice of cation (e.g., Li⁺, Na⁺, K⁺) in the electrolyte can also influence product selectivity by altering the potential at the outer Helmholtz plane and affecting the local pH at the electrode surface. researchgate.net

Table 2: Components of Electrochemical Systems for Carboxylation

| Component | Material/Compound | Function | Reference |

|---|---|---|---|

| Substrate | This compound | Precursor for carboxylation | |

| CO₂ Source | Carbon Dioxide (gas) | Provides the carboxyl group | chemistryviews.org |

| Solvent | N,N-dimethylformamide (DMF) | Dissolves substrate and electrolyte | pubcompare.aichemistryviews.org |

| Electrode | Graphite Felt (GF) | Cathode for electron transfer | chemistryviews.org |

| Electrolyte | Ionic Liquid (e.g., [BMIM]BF₄) | Ensures conductivity, enhances yield | pubcompare.ai |

| Electrolyte | Tetraethylammonium iodide (Et₄NI) | Ensures conductivity | chemistryviews.org |

Transformations of the Methoxy (B1213986) Group and Naphthalene (B1677914) Core

Beyond the reactions at the chloroethyl side chain, the methoxy group and the naphthalene core of this compound can also undergo various chemical transformations.

The methoxy group (-OCH₃) is an electron-donating group that activates the naphthalene ring towards electrophilic aromatic substitution. This directing effect influences the position of incoming electrophiles. For instance, in the related compound 2-methoxynaphthalene (B124790), acylation reactions can be directed to occur predominantly at the 6-position, which is a key step in some synthetic routes to related compounds. orgsyn.orgresearchgate.net The methoxy group itself can be a precursor to a hydroxyl group through demethylation, opening pathways for further functionalization.

The naphthalene core, with its extended π-electron system, is susceptible to electrophilic attack. The presence of the methoxy group at the 6-position and the chloroethyl group at the 2-position creates a specific electronic environment that directs further substitutions. For example, amination of 2-methoxynaphthalene can occur in a regioselective manner. thieme-connect.com The strategic placement of these functional groups allows for a diverse range of chemical transformations, making the molecule a versatile intermediate in the synthesis of more complex structures.

Table of Compounds

| Compound Name |

|---|

| 2-(1-Bromoethyl)-6-methoxynaphthalene |

| This compound |

| 2-(1-Fluoroethyl)-6-methoxynaphthalene |

| 2-(6-Methoxy-2-naphthyl)propionic acid |

| 2-Methoxynaphthalene |

| 1-Butyl-3-methylimidazolium tetrafluoroborate |

| N,N-dimethylformamide |

| Naproxen |

Selective Oxidation and Reduction Reactions

While specific studies detailing the comprehensive oxidation and reduction of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known behavior of its constituent functional groups, particularly the alkylbenzene-like side chain.

Oxidation: The ethyl group attached to the naphthalene ring is susceptible to oxidation, particularly at the benzylic position, which is activated by the aromatic system. libretexts.orgopenstax.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would be expected to cleave the ethyl side chain, leading to the formation of 6-methoxy-2-naphthoic acid. The reaction proceeds through the oxidation of the benzylic carbon. libretexts.orgpressbooks.pub Milder and more selective oxidizing conditions might lead to the formation of 2-(1-hydroxyethyl)-6-methoxynaphthalene or 2-acetyl-6-methoxynaphthalene (B28280), although the presence of the chlorine atom complicates these pathways. The naphthalene ring itself is generally resistant to oxidation under conditions that transform the alkyl side chain. openstax.org

Reduction: The 1-chloroethyl group can undergo reduction to an ethyl group through various methods, including catalytic hydrogenation or with reducing metals in an acidic medium. msu.edulibretexts.org For instance, reaction with hydrogen gas over a palladium catalyst (H2/Pd) would likely yield 2-ethyl-6-methoxynaphthalene. The naphthalene ring can also be reduced, but this typically requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium on carbon or nickel. msu.edunumberanalytics.com Under such conditions, the aromatic system would be hydrogenated to form a tetralin or decalin derivative. It is also possible to achieve a Birch-type reduction of the naphthalene ring using dissolving metal reductions, such as with potassium-graphite intercalate (C8K) in tetrahydrofuran, which would selectively reduce one of the rings to a dihydronaphthalene derivative. huji.ac.il

| Reaction Type | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Side-Chain Oxidation | KMnO4, heat | 6-Methoxy-2-naphthoic acid |

| Dehalogenation/Reduction | H2, Pd/C | 2-Ethyl-6-methoxynaphthalene |

| Ring Hydrogenation | H2, Rh/C, high pressure/temp | 2-Ethyl-6-methoxytetralin |

Functionalization of the Naphthalene Ring System

Further substitution on the naphthalene ring of this compound is governed by the directing effects of the existing substituents. The methoxy group (-OCH3) at the 6-position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Conversely, the 1-chloroethyl group is generally considered to be a deactivating group due to its electron-withdrawing inductive effect, and it would direct incoming electrophiles to the meta position relative to its point of attachment.

In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the methoxy group dominates. youtube.com Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the methoxy group. For the 6-methoxynaphthalene system, this corresponds to the 5- and 7-positions. Steric hindrance from the adjacent fused ring may influence the ratio of substitution at these positions. For example, in Friedel-Crafts acylation of 2-methoxynaphthalene, substitution is known to occur at the 1- and 6-positions (relative to the unsubstituted naphthalene), with the solvent playing a key role in the product distribution. rsc.orgresearchgate.net For this compound, electrophilic attack would be favored at the 5- and 7-positions.

Common electrophilic aromatic substitution reactions that could be applied to functionalize the naphthalene ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2).

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid like aluminum chloride would introduce an acyl group. google.com

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H).

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Nitration | NO2+ | 5- and 7-positions |

| Bromination | Br+ | 5- and 7-positions |

| Acylation | RCO+ | 5- and 7-positions |

Rearrangement Reactions (e.g., α-chloroketal rearrangement for precursors)

One of the most significant reactions involving precursors to this compound is the α-haloketal rearrangement, a key step in several industrial syntheses of Naproxen. nih.govresearchgate.netgoogle.com This reaction typically involves a 1,2-aryl shift. wikipedia.orglibretexts.org

The process generally begins with the α-halogenation of a precursor ketone, such as 2-acetyl-6-methoxynaphthalene, to yield an α-haloketone. This intermediate is then converted to a ketal, for example, by reaction with an alcohol or an orthoformate. The resulting α-haloketal is then subjected to conditions that promote rearrangement. google.com

In the context of Naproxen synthesis, the precursor 2-acetyl-6-methoxynaphthalene is first halogenated (e.g., chlorinated or brominated) at the α-position of the acetyl group. The resulting α-halo-2-acetyl-6-methoxynaphthalene is then ketalized. Upon treatment with a Lewis acid or under thermal conditions, this α-haloketal undergoes a rearrangement where the 6-methoxy-2-naphthyl group migrates from the carbonyl carbon to the adjacent carbon, displacing the halide ion. google.com This 1,2-aryl migration results in the formation of an ester of 2-(6-methoxy-2-naphthyl)propanoic acid, the core structure of Naproxen.

The driving force for this rearrangement is the formation of a more stable carbocation intermediate, which is stabilized by the electron-rich migrating naphthyl group. researchgate.netnih.gov The mechanism involves the departure of the halide leaving group, assisted by the migration of the aryl group, to form a resonance-stabilized oxocarbenium ion, which is then captured by a nucleophile (often the alcohol from the ketal) to form the final ester product. Subsequent hydrolysis of the ester yields the carboxylic acid, Naproxen. nih.gov

While this compound itself is the product of the reduction of the corresponding ketone, its direct precursor, the α-chloro ketone, is the key substrate for the ketalization and subsequent rearrangement that is central to the synthesis of Naproxen. nih.govresearchgate.net

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In ¹H NMR spectroscopy of 2-(1-Chloroethyl)-6-methoxynaphthalene, distinct signals are anticipated for the protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group, and the chloroethyl side chain. The aromatic region would likely exhibit a complex pattern of signals for the six naphthalene protons, influenced by their respective positions and couplings. For the parent compound, 2-methoxynaphthalene (B124790), aromatic protons typically resonate in the range of δ 7.1-7.8 ppm. chemicalbook.com

The methoxy group protons are expected to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely around δ 3.9 ppm. chemicalbook.com The 1-chloroethyl group would present a characteristic AX3 pattern: a quartet for the methine proton (-CH(Cl)-) and a doublet for the methyl protons (-CH3). The methine proton, being attached to both a chlorine atom and the aromatic ring, would be significantly deshielded. The methyl protons would show a doublet due to coupling with the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Naphthalene H | 7.1 - 7.9 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

| -CH(Cl)CH₃ | Higher δ (e.g., 4.5-5.5) | Quartet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 12 distinct signals would be expected, assuming no accidental overlap. The ten carbons of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 105 and 135 ppm. The carbon atom bonded to the methoxy group (C-6) would be found at the lower field end of this range (around δ 158 ppm), while the carbon attached to the chloroethyl group (C-2) would also be shifted. libretexts.org

The methoxy carbon (-OCH₃) typically appears around δ 55 ppm. libretexts.org The carbons of the 1-chloroethyl group would be in the aliphatic region. The methine carbon (-CH(Cl)-), being directly attached to the electronegative chlorine atom, would be significantly deshielded compared to a standard alkyl carbon, likely appearing in the range of δ 50-60 ppm. The terminal methyl carbon (-CH₃) would be found at a higher field, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C (Aromatic) | 105 - 135 |

| Naphthalene C-OCH₃ | ~158 |

| -OCH₃ | ~55 |

| -CH(Cl)CH₃ | 50 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show several key absorption bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band in the region of 1250-1300 cm⁻¹. ijpsjournal.com The C-Cl stretching vibration of the chloroethyl group would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region. ijpsjournal.com

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1250 - 1300 |

Note: These are predicted values.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing a single chlorine atom. wpmucdn.com

Common fragmentation pathways for this molecule could include the loss of a chlorine radical (M-35) or the loss of HCl (M-36). Another likely fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the chloroethyl side chain, resulting in a stable naphthyl-containing cation. Alpha-cleavage next to the aromatic ring is a common fragmentation pattern for alkyl-substituted aromatic compounds. libretexts.orgmsu.edu

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks (3:1 ratio) |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺ | Loss of hydrogen chloride |

Note: The relative intensities of these fragments would depend on the ionization energy.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The naphthalene ring system in this compound acts as a chromophore.

The parent compound, 2-methoxynaphthalene, typically exhibits absorption maxima around 220-240 nm and 280-300 nm, which are attributed to π-π* transitions within the naphthalene ring. ijpsjournal.com The presence of the chloroethyl substituent is not expected to significantly alter the position of these absorption bands, as it is not a strong chromophore itself. utoronto.ca The methoxy group, acting as an auxochrome, influences the intensity and exact wavelength of these absorptions.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220-240 |

Note: These are predicted values and are highly dependent on the solvent used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide unambiguous information about its molecular structure.

Computational Chemistry and Theoretical Investigations of 2 1 Chloroethyl 6 Methoxynaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular behavior. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.netmdpi.com

For 2-(1-Chloroethyl)-6-methoxynaphthalene, DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), can be used to optimize the molecule's three-dimensional geometry and predict a variety of electronic properties. researchgate.netmaterialsciencejournal.org These properties include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. materialsciencejournal.org For instance, studies on related methoxynaphthalene derivatives have successfully used DFT to determine molecular structures and predict reactivity. researchgate.net Similarly, DFT has been applied to molecules like 2-chloroethyl benzene (B151609) to analyze their geometric parameters and vibrational frequencies. researchgate.net These calculations provide foundational data for understanding the molecule's intrinsic stability and potential for intermolecular interactions.

Below is a representative table of electronic properties that could be calculated for this compound using DFT methods, based on typical values for similar aromatic compounds.

| Property | Description | Representative Calculated Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Specific value depends on method/basis set |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | ~2-3 Debye |

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Specific value depends on method/basis set |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating local electron density. | Varies per atom (e.g., O, Cl are negative) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed across the aromatic system and the chloroethyl group, which can act as an electron acceptor. DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. materialsciencejournal.orgresearchgate.net

The following table presents typical FMO energy values and related chemical descriptors that would be calculated for a molecule like this compound.

| Parameter | Formula | Description | Representative Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 to -5.5 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov | ~ 4.5 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net | ~ 2.25 to 2.5 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net | ~ 3.5 to 3.75 |

Natural Bonding Orbital (NBO) Theory for Electron Delocalization

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.net This method is particularly useful for studying intramolecular interactions, such as electron delocalization and hyperconjugation.

A typical NBO analysis would reveal the following types of donor-acceptor interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (Cring-Cring) | High | Resonance delocalization from methoxy group |

| LP (Cl) | σ* (C-Cring) | Moderate | Hyperconjugative interaction |

| π (Cring-Cring) | σ* (C-Cl) | Moderate | Delocalization from ring to C-Cl antibond |

| σ (C-H) | σ* (C-Cl) | Low | Hyperconjugation |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. DFT calculations are frequently employed to determine the geometries of these critical points and their corresponding energies. mdpi.com

For this compound, a likely reaction to model would be a nucleophilic substitution (SN1 or SN2) at the carbon atom bonded to chlorine. Computational modeling could elucidate the preferred pathway. For an SN2 reaction, the model would calculate the structure and energy of the pentavalent transition state. For an SN1 reaction, it would model the formation and stability of the resulting carbocation intermediate. The calculated activation energies (the energy difference between the reactants and the transition state) for each pathway would reveal which mechanism is kinetically favored. mdpi.com Such microkinetic models can elucidate the dominant reaction pathway and identify the rate-limiting step. mdpi.com

Molecular Interactions and Binding Site Analysis (for derived structures)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. nih.gov

While this compound itself may not be a final drug candidate, its derivatives could be designed to interact with specific biological targets. Molecular docking simulations could be used to place a derivative into the active site of a target protein. rroij.com The simulation's scoring function then estimates the binding affinity (e.g., in kcal/mol), which reflects the strength of the interaction. nih.gov Post-docking analysis identifies the specific non-covalent interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the naphthalene ring of the ligand and aromatic amino acid residues in the protein's binding pocket. nih.govmdpi.com This detailed analysis provides insights into the structure-activity relationship and guides the design of more potent and selective inhibitors. nih.gov

The table below summarizes the types of interactions that are typically analyzed in a molecular docking study.

| Interaction Type | Description | Key Residues Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| π-Alkyl Interactions | Interactions between a π system (naphthalene ring) and an alkyl group. | Ala, Val, Leu, Ile |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (Cl) as an electrophilic species. | Carbonyl oxygens, other Lewis bases |

Applications As a Synthetic Building Block in Organic Synthesis

Role in the Synthesis of Arylpropionic Acid Derivatives

2-(1-Chloroethyl)-6-methoxynaphthalene is a direct precursor in the synthesis of 2-arylpropionic acids, a class of compounds renowned for their pharmacological activities. humanjournals.com This class includes several important non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The chloroethyl group can be converted to a propionic acid moiety through various synthetic routes, such as carboxylation reactions. The development of efficient synthetic protocols for these derivatives is a significant area of research in medicinal chemistry. mdpi.com

One of the most prominent applications of this compound and its precursors is in the industrial synthesis of Naproxen (B1676952), a widely used NSAID. nih.govnih.gov Naproxen is chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov Numerous synthetic strategies have been developed to produce Naproxen, often starting from 2-methoxynaphthalene (B124790). google.com

A common initial step is the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene (B28280). google.comgoogleapis.comorgsyn.org This ketone is a crucial intermediate that can be converted to the target arylpropionic acid through several pathways. The conversion of the acetyl group to the 1-chloroethyl group furnishes the title compound, which is then further reacted.

Key synthetic strategies to produce Naproxen from related precursors include:

Rearrangement Method : This pathway involves the halogenation and ketalization of an acetylnaphthalene precursor, followed by a rearrangement and hydrolysis to yield the final product. google.comresearchgate.net One patented process describes the condensation of 1-chloro-2-methoxy-naphthalene with an (S)-2-halo-propionyl halide, followed by ketalization, rearrangement, hydrolysis, and hydrogenolysis to stereospecifically produce Naproxen. googleapis.com

Electrochemical Carboxylation Route : This method involves the electrochemical carboxylation of 2-acetyl-6-methoxynaphthalene. The resulting 2-hydroxypropionic acid derivative is then dehydrated to form an α-arylpropenoic acid, which is subsequently hydrogenated asymmetrically to yield Naproxen in high enantiomeric excess. googleapis.com

Palladium-Catalyzed Synthesis : A two-step, one-pot procedure has been developed involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene (B11656) to produce the 2-aryl propionic acid. mdpi.com

Below is an interactive data table summarizing various synthetic approaches to Naproxen.

| Synthesis Strategy | Key Precursor(s) | Key Reactions | Typical Yield | Reference |

| Rearrangement | 6-methoxy-2-propionyl naphthalene (B1677914) | Halogenation, Ketalization, Rearrangement, Hydrolysis | 74.0%-92.6% | researchgate.net |

| Stereospecific Synthesis | 1-chloro-2-methoxy-naphthalene, (S)-2-halo-propionyl halide | Friedel-Crafts, Ketalization, Rearrangement, Hydrogenolysis | Not specified | googleapis.com |

| Electrochemical Carboxylation | 2-acetyl-6-methoxynaphthalene | Electrochemical Carboxylation, Dehydration, Asymmetric Hydrogenation | Not specified | googleapis.com |

| Palladium-Catalyzed Cascade | 2-bromo-6-methoxynaphthalene, Ethylene | Heck Coupling, Hydroxycarbonylation | 60-85% | mdpi.com |

Precursor for Advanced Radiopharmaceutical Development

Naphthalene-based scaffolds are important in the development of imaging agents for medical diagnostics, particularly for positron emission tomography (PET). nih.gov While direct synthesis from this compound is not extensively documented in current literature, its structural features make it a potential precursor for such applications. The methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be functionalized with a radiolabeled moiety.

For example, the PET imaging probe [18F]FDDNP, used for imaging in neurodegenerative diseases, is a complex naphthalene derivative. nih.gov Its synthesis involves the radiofluorination of a tosyloxy precursor. nih.gov The core structure, 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, highlights the utility of the naphthalene skeleton in designing molecules that can cross the blood-brain barrier and bind to specific targets. nih.gov The 6-methoxynaphthalene portion of this compound could be chemically modified to introduce the necessary amino and ethyl groups required for radiolabeling, positioning it as a plausible starting point for novel radiopharmaceuticals.

Synthesis of Diverse Naphthalene-Based Scaffolds and Derivatives

The chemical reactivity of this compound makes it a versatile building block for a wide array of naphthalene-based structures. dntb.gov.ua The development of new synthetic methods for polysubstituted naphthalenes is an active area of research due to their applications in medicinal chemistry and materials science. nih.govnih.gov

The functional groups of this compound offer multiple sites for modification:

The Chloroethyl Group : The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, azides, cyanides, and alkoxides, leading to a diverse library of derivatives.

The Naphthalene Ring : The aromatic ring system can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

The Methoxy Group : The methyl ether can be cleaved to reveal a hydroxyl group (a naphthol), which can then be used in etherification, esterification, or as a directing group for further reactions.

Modern synthetic strategies, such as metal-catalyzed cross-coupling reactions and electrophilic cyclizations, provide powerful tools for constructing complex naphthalene-based molecules. dntb.gov.uanih.gov For instance, functionalized naphthalene derivatives serve as starting materials for creating chlorinated benzoquinolines and polybenzoquinolines. researchgate.net

Derivatization for Analytical and Chromatographic Applications

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.comjfda-online.com The primary goals of derivatization are to improve volatility, enhance thermal stability, increase detectability, or improve chromatographic separation. jfda-online.com

This compound, or analytes derived from it, could be subjected to derivatization for several reasons:

Enhanced Detection : Although the naphthalene ring itself is a chromophore, its fluorescent or UV-absorbance properties could be enhanced by attaching a suitable derivatizing agent. For trace analysis, converting it to a fluorescent derivative could significantly lower the limit of detection. chromatographyonline.com

Improved Separation : Derivatization can alter the polarity and size of a molecule, which can be used to improve its separation from other components in a complex mixture. For chiral compounds like Naproxen, derivatization with a chiral reagent can allow for the separation of enantiomers on a non-chiral chromatographic column. nih.gov

Mass Spectrometry (MS) Compatibility : Derivatization can improve the ionization efficiency of a compound in MS, leading to better sensitivity. nih.gov

The reactive chloroethyl group is an ideal site for such derivatization reactions, allowing the attachment of various tags for specific analytical purposes.

The following table outlines potential derivatization strategies applicable to naphthalene-based compounds for analytical purposes.

| Derivatization Goal | Potential Reagent Type | Target Functional Group | Analytical Technique | Reference |

| Enhance UV/Fluorescence Detection | Dansyl chloride, OPA | Amino group (after converting chloroethyl) | HPLC | chromatographyonline.com |

| Improve GC Volatility/Separation | Silylating agents (e.g., BSTFA) | Hydroxyl group (after converting chloroethyl) | GC-MS | jfda-online.comdntb.gov.ua |

| Enable Electron-Capture Detection | Fluorinated anhydrides (e.g., PFPA) | Amino or hydroxyl groups | GC-ECD | jfda-online.com |

| Separate Enantiomers | Chiral thiols (e.g., DiCys) with OPA | Amino group (after converting chloroethyl) | LC-MS | nih.gov |

Methodological Advancements and Experimental Techniques in Compound Research

Chromatographic Purification and Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. nih.gov In the context of 2-(1-Chloroethyl)-6-methoxynaphthalene and related naphthalene (B1677914) derivatives, several chromatographic methods are employed to ensure high purity, which is critical for subsequent synthetic steps and for analytical characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis and purification of naphthalene derivatives due to its high resolution and sensitivity. msu.edunih.gov In research involving compounds structurally similar to this compound, reverse-phase HPLC is commonly used. For instance, the analysis of 2-methoxynaphthalene (B124790) can be achieved using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A related fluorinated analog, 2-(1-Fluoroethyl)-6-methoxynaphthalene, has been identified with a specific retention time of 11.19 minutes under defined HPLC conditions. This demonstrates the technique's capability to separate closely related halogenated naphthalenes.

Column Chromatography: For preparative scale purification, column chromatography remains an indispensable and widely used method in organic synthesis. nih.govorgsyn.org The technique, particularly the "flash chromatography" variant, utilizes silica (B1680970) gel with a particle size of 40-63 μm and pressurized gas to accelerate solvent flow, enabling rapid and efficient separation. orgsyn.orgtheseus.fiorgsyn.org The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC) to find a solvent system that provides optimal separation of the target compound from impurities. orgsyn.org

Gel Permeation Chromatography (GPC): While HPLC and column chromatography separate molecules based on polarity and interactions with the stationary phase, GPC separates them based on size. This technique is particularly useful for removing polymeric impurities or for separating oligomers from smaller molecules.

| Compound | Chromatography Method | Key Parameters | Purpose | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Reverse-Phase HPLC | Mobile Phase: Acetonitrile, Water, Phosphoric Acid | Analysis | sielc.com |

| 2-(1-Fluoroethyl)-6-methoxynaphthalene | HPLC | Retention Time: 11.19 min | Analysis and Identification | |

| General Organic Compounds | Flash Column Chromatography | Stationary Phase: Silica Gel (40-63 μm); Eluent determined by TLC | Preparative Purification | orgsyn.orgorgsyn.org |

Reaction Monitoring and Kinetic Studies

Understanding the progress and rate of a chemical reaction is essential for process optimization and yield maximization. Techniques like TLC and cyclic voltammetry provide valuable real-time insights into the conversion of reactants to products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a reaction. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the gradual disappearance of the reactant spot and the appearance of a new product spot over time. msu.edulibretexts.org To ensure accurate interpretation, a "cospot," where the reaction mixture is spotted on top of the starting material, is often used to verify the identity of the spots, especially when the reactant and product have similar retention factors (Rf values). rochester.edu This allows the chemist to determine the optimal time to stop the reaction, thereby preventing the formation of byproducts and maximizing the yield of this compound. msu.edu

Cyclic Voltammetry (CV): For reactions involving electron transfer, such as electrochemical synthesis, cyclic voltammetry is a powerful tool for kinetic studies. In the sustainable electrosynthesis of Naproxen (B1676952) from this compound, CV can be used to investigate the reduction mechanism of the starting material and the subsequent carboxylation with CO2. pubcompare.ai This electroanalytical technique provides data on redox potentials and reaction kinetics, helping to elucidate the reaction pathway and optimize parameters like electrode material and applied potential.

| Technique | Application in Compound Research | Key Information Obtained | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Real-time monitoring of reaction progress. | Disappearance of reactants, appearance of products, optimal reaction time. | msu.edulibretexts.orgrochester.edu |

| Cyclic Voltammetry (CV) | Studying electrochemical reaction mechanisms and kinetics. | Redox potentials, electron transfer rates, reaction pathways. | pubcompare.ai |

Catalyst Design and Performance Evaluation

Catalysts are crucial for enhancing reaction rates and improving selectivity. The synthesis of this compound and its precursors often involves carefully selected catalysts to achieve high yields and purity.

The precursor, 2-acetyl-6-methoxynaphthalene (B28280), is typically prepared via a Friedel-Crafts acylation of 2-methoxynaphthalene. The performance of this reaction is highly dependent on the catalyst. google.comorgsyn.org

Catalyst: Anhydrous aluminum chloride (AlCl3) is the conventional Lewis acid catalyst used.

Performance Evaluation: The molar ratio of the catalyst to the substrate is a critical parameter. A ratio of 1.1-1.2 moles of aluminum chloride per mole of 2-methoxynaphthalene has been found to be optimal. google.com This specific ratio, combined with precise temperature control, improves the conversion rate and directs the acylation to the desired position on the naphthalene ring. google.comorgsyn.org

Furthermore, in the conversion of this compound to Naproxen via electrocarboxylation, the process itself is a form of catalysis, where electrical energy drives the chemical transformation. pubcompare.ai Modern catalyst design also explores heterogeneous catalysts, such as dual catalysts on a single support, which offer advantages like improved efficiency, easier recovery, and reusability, contributing to more sustainable chemical processes. nih.gov

Solvent Effects and Reaction Medium Engineering

The choice of solvent or reaction medium can profoundly influence reaction outcomes, affecting solubility, reactivity, and product selectivity. This principle, known as reaction medium engineering, is vital in the synthesis of naphthalene derivatives. researchgate.net

In the Friedel-Crafts acylation to produce the precursor 2-acetyl-6-methoxynaphthalene, the solvent plays a key role in directing the position of the incoming acetyl group. Using nitrobenzene (B124822) as the solvent favors acylation at the 6-position, leading to the desired product, whereas using carbon disulfide results primarily in the 1-acetyl isomer. orgsyn.org

A significant advancement in reaction medium engineering is the use of ionic liquids (ILs). In the electrochemical synthesis of Naproxen from this compound, using an ionic liquid like N-Butyl-N-methylpyrrolidonium bis(trifluoromethanesulfonyl)imide (BMPyr TFSI) in N,N-dimethylformamide (DMF) can lead to high yields (up to 89%). pubcompare.ai ILs offer unique properties such as low volatility, high thermal stability, and tunable solvent properties, making them effective media for enhancing reaction efficiency and sustainability. pubcompare.ai The use of pressurized carbon dioxide as a green solvent is another area of medium engineering being explored for various chemical reactions. researchgate.net

| Reaction Step | Solvent/Medium | Effect | Reference |

|---|---|---|---|

| Acylation of 2-methoxynaphthalene | Nitrobenzene | Directs acylation to the 6-position, yielding the desired precursor. | orgsyn.org |

| Acylation of 2-methoxynaphthalene | Carbon Disulfide | Favors formation of the undesired 1-acetyl-2-methoxynaphthalene (B1617039) isomer. | orgsyn.org |

| Electrocarboxylation of this compound | Ionic Liquids (e.g., BMPyr TFSI) in DMF | Enhances reaction efficiency, leading to high yields of Naproxen. | pubcompare.ai |

Q & A

Q. What are the primary synthetic pathways for 2-(1-Chloroethyl)-6-methoxynaphthalene, and how do experimental conditions influence yield and selectivity?

The compound is synthesized via electrochemical carboxylation using CO₂ as a reagent. Key parameters include:

- Electrode material : Carbon vitreous electrodes facilitate a two-electron reduction at -2.0 V vs. SCE, generating a chloride ion intermediate .

- Electrolyte and atmosphere : Reactions conducted under CO₂ atmosphere show catalytic behavior, where the intermediate reduces CO₂ to CO₂·⁻ radicals, enhancing carboxylation efficiency .

- Solvent systems : Ionic liquids like [C₄C₁im][BF₄] improve atom economy (65%) and yield (89%) by stabilizing intermediates and reducing side reactions .

Q. How is this compound utilized in pharmaceutical synthesis?

It serves as a precursor for NSAIDs like Naproxen. Electrochemical methods replace traditional metal catalysts with electrons, enabling greener synthesis routes. The process avoids hazardous reagents (e.g., CO) and achieves high regioselectivity through controlled voltage and CO₂ activation .

Q. What are the critical physicochemical properties of this compound, and how are they characterized?

Key properties include:

- Mass spectrometry : Electron ionization spectra (e.g., NIST data) confirm molecular fragmentation patterns and purity .

- Voltammetric behavior : Reduction waves at -2.0 V and -2.6 V vs. SCE indicate redox stability and catalytic activity in CO₂-rich environments .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for naphthalene derivatives, including this compound?

- Risk of Bias (RoB) assessment : Use standardized tools (e.g., Tables C-6, C-7) to evaluate study design flaws, such as non-randomized dosing or incomplete outcome reporting .

- Confidence rating systems : Rate evidence quality using frameworks that integrate study reproducibility, mechanistic plausibility, and dose-response consistency .

- Meta-analysis : Apply inclusion criteria (Table B-1) to filter studies by route (oral, inhalation), health outcomes (hepatic, renal effects), and species (human, rodent) to resolve discrepancies .

Q. What methodological strategies optimize the detection of this compound metabolites in toxicokinetic studies?

- Biomarker profiling : Monitor urinary or plasma metabolites (e.g., 1-(6-methoxynaphthalen-2-yl)ethanol) using LC-MS/MS .

- Toxicokinetic modeling : Incorporate physiologically based models to predict tissue-specific accumulation, leveraging data from hepatic CYP450 metabolism studies .

Q. How do catalytic mechanisms in electrochemical carboxylation impact the scalability of this compound-based syntheses?

- Homogeneous vs. heterogeneous catalysis : The CO₂·⁻ radical pathway (homogeneous) requires precise control of CO₂ pressure to avoid side reactions, while heterogeneous systems (e.g., metal-doped electrodes) may improve stability .

- Scalability challenges : Ionic liquid recovery and electrode fouling under prolonged use necessitate reactor design optimizations, such as flow-cell configurations .

Q. What systematic review practices ensure comprehensive retrieval of relevant studies on naphthalene derivatives?

- Search strings : Use Boolean operators to combine terms (e.g., "2-Methylnaphthalene"[tw] OR "Naphthalenes/toxicity"[mh]) across databases (PubMed, TOXCENTER) .

- Grey literature inclusion : Augment peer-reviewed data with technical reports, theses, and regulatory documents (e.g., TSCATS, NIH RePORTER) to fill evidence gaps .

- Language and date filters : Avoid restricting by publication date or language; translate non-English studies critical for hazard identification .

Methodological Considerations

Q. How should researchers design in vivo studies to minimize bias in assessing this compound toxicity?

- Randomization and blinding : Ensure dose allocation is concealed and outcomes are assessed by blinded personnel to reduce selection and detection biases .

- Endpoint selection : Prioritize systemic effects (e.g., hepatic, renal) with predefined inclusion criteria (Table B-1) to standardize data collection .

Q. What computational tools aid in predicting the environmental fate of this compound?

Q. How can mechanistic studies resolve conflicting data on the endocrine disruption potential of naphthalene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.